![molecular formula C18H18N2O3 B11096571 N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11096571.png)
N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide
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Overview
Description
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring substituted with a hydroxy group, a prop-2-en-1-yl group, and a methoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde and 4-methoxybenzohydrazide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol to obtain pure N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated alkyl chain derivative.
Substitution: Formation of substituted benzohydrazide derivatives.
Scientific Research Applications
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies and in vitro assays can provide insights into its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide
- (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- (E)-4-Hydroxy-3-methylbut-2-enyl
Uniqueness
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methoxybenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, prop-2-en-1-yl, and methoxy groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H18N2O3 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C18H18N2O3/c1-3-5-13-6-4-7-15(17(13)21)12-19-20-18(22)14-8-10-16(23-2)11-9-14/h3-4,6-12,21H,1,5H2,2H3,(H,20,22)/b19-12+ |
InChI Key |
QRIPRCVHSBQJGY-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC(=C2O)CC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC(=C2O)CC=C |
Origin of Product |
United States |
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